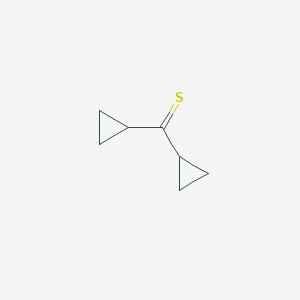

Dicyclopropylmethanethione

Descripción

Dicyclopropylmethanethione (CAS: 38381-24-7) is a sulfur-containing bicyclic compound characterized by two cyclopropyl groups bonded to a central thiocarbonyl (C=S) moiety. Its unique structure imparts distinct electronic and steric properties, making it a subject of interest in organic synthesis and materials science. The compound’s reactivity is influenced by the strained cyclopropane rings and the electrophilic thiocarbonyl group, which can participate in cycloaddition and nucleophilic substitution reactions. While experimental data on its physicochemical properties are sparse, computational studies (e.g., density-functional theory, DFT) have been instrumental in predicting its behavior .

Propiedades

Número CAS |

38381-24-7 |

|---|---|

Fórmula molecular |

C7H10S |

Peso molecular |

126.22 g/mol |

Nombre IUPAC |

dicyclopropylmethanethione |

InChI |

InChI=1S/C7H10S/c8-7(5-1-2-5)6-3-4-6/h5-6H,1-4H2 |

Clave InChI |

KFENTQGFOBLHNN-UHFFFAOYSA-N |

SMILES |

C1CC1C(=S)C2CC2 |

SMILES canónico |

C1CC1C(=S)C2CC2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Dicyclopropylmethanethione belongs to the broader class of thiones, which are sulfur analogs of ketones. Below, we compare its structural and electronic features with those of other thiones and related derivatives, focusing on dithiolethiones and cyclopropane-containing compounds.

Structural and Electronic Features

Key Observations:

- Electronic Differences: The thiocarbonyl group in dicyclopropylmethanethione exhibits greater electrophilicity than the carbonyl group in its ketone analog (methanone, dicyclopropyl), favoring nucleophilic attacks .

- Conjugation : Unlike 1,2-dithiole-3-thiones, dicyclopropylmethanethione lacks extended conjugation, reducing its redox activity but increasing localized reactivity at the C=S bond.

Reactivity and Stability

- Cycloaddition : Dicyclopropylmethanethione may undergo [2+1] or [2+2] cycloadditions, akin to other thioketones. In contrast, 1,2-dithiole-3-thiones participate in [4+2] cycloadditions due to their conjugated systems .

- Thermal Stability: The strained cyclopropane rings likely reduce thermal stability compared to non-cyclic thiones. Methanone, dicyclopropyl (Tboil = 434.2 K) provides a benchmark, but experimental data for the thione variant are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.